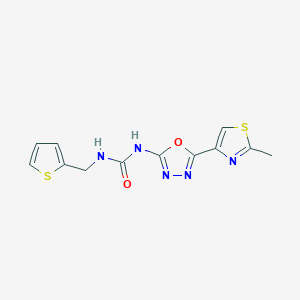

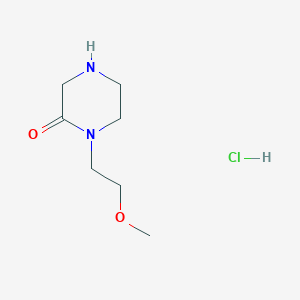

1-(5-(2-Methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-(2-Methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea, also known as MTU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MTU is a urea derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Conformational Adjustments in Urea and Thiourea Assemblies

Research conducted by Phukan and Baruah (2016) explored the conformational adjustments in urea and thiourea-based assemblies, including derivatives similar to the specified compound. They focused on isomeric homodimeric hydrogen-bonded synthons and their respective self-assemblies, highlighting the absence of polymorphism in urea derivatives compared to thiourea counterparts (Phukan & Baruah, 2016).

Antileishmanial Activity of Triazole Derivatives

Süleymanoğlu et al. (2017) investigated the antileishmanial activity of 4-amino-1,2,4-triazole derivatives, closely related to the compound . They employed theoretical calculations for structural and spectroscopic parameters and tested their compounds against Leishmania infantum promastigots, finding remarkable antileishmanial activity (Süleymanoğlu et al., 2017).

Utility in Synthesizing Antitumor and Antimicrobial Agents

Nassar et al. (2018) utilized thiophene-2-carbonyl isothiocyanate as a precursor for synthesizing derivatives including 1,2,4-oxadiazole and 1,2,4-thiadiazole moieties. They evaluated the antitumor and antimicrobial activities of these products against human tumor cell lines and microorganisms, showcasing the potential of such compounds in therapeutic applications (Nassar et al., 2018).

Antimicrobial Agents Synthesis

Buha et al. (2012) synthesized a series of urea/thiourea derivatives with antimicrobial properties. They tested these compounds against various bacteria, observing broad-spectrum activity and conducting a quantitative structure-activity relationship study to identify key pharmacophoric features (Buha et al., 2012).

Antibacterial Studies of 1,3,4-Oxadiazole Derivatives

Patel et al. (2010) reported on 2-(coumarin-3-yl)-5-mercapto-1,3,4-oxadiazoles and their antibacterial activity. These compounds, based on various aryl thiourea/ureas, were tested against different microorganisms, demonstrating their potential in antibacterial applications (Patel et al., 2010).

Cytotoxicity and Antimicrobial Activity of Thiazol-2-yl Urea Derivatives

Shankar et al. (2017) synthesized a series of thiazol-2-yl urea derivatives, evaluating their anti-microbial activity and cytotoxicity. They tested these compounds against various bacterial strains and cancer cell lines, finding significant activity in some cases (Shankar et al., 2017).

Synthesis and Antidiabetic Screening

Lalpara et al. (2021) conducted a study on dihydropyrimidine derivatives, including an oxadiazole moiety. They evaluated these compounds for antidiabetic activity, using an α-amylase inhibition assay, demonstrating their potential in treating diabetes (Lalpara et al., 2021).

Antiviral Agent Synthesis

Albratty et al. (2019) focused on synthesizing 1,3,4-oxadiazole derivatives as potential antiviral agents. They tested these compounds against various viruses, including Herpes simplex and Feline herpes virus, showing notable efficacy in some cases (Albratty et al., 2019).

Tuberculostatic Activity of Oxadiazole and Triazole Derivatives

Foks et al. (2004) investigated the tuberculostatic activity of phenylpiperazineacetic hydrazide derivatives, including 1,3,4-oxadiazole and 1,2,4-triazole. They tested these compounds for their ability to inhibit tuberculosis, finding some effective at certain concentrations (Foks et al., 2004).

properties

IUPAC Name |

1-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O2S2/c1-7-14-9(6-21-7)10-16-17-12(19-10)15-11(18)13-5-8-3-2-4-20-8/h2-4,6H,5H2,1H3,(H2,13,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPQGNOQNAOFCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=NN=C(O2)NC(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-(2-Methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B3002278.png)

![Cyclopropyl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3002279.png)

![3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B3002284.png)

![(E)-methyl 2-benzylidene-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3002285.png)

![2-{[({1-[2-(4-Isopropylphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene](/img/structure/B3002286.png)

![2-{5-cyclopropyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile](/img/structure/B3002287.png)

![(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B3002291.png)

![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3002294.png)

![N'-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenesulfonohydrazide](/img/structure/B3002297.png)